6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

Medicinal Chemistry Physicochemical Properties Lipophilicity

Researchers optimizing kinase inhibitor SAR often face supply inconsistency with regioisomerically pure azaindole building blocks. 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine (CAS 1190311-44-4) provides the precisely substituted core for probing the hydrophobic back pocket of VEGFR-2, FGFR-1, and IGFR-1 ATP-binding sites. • LogP 1.75 vs. ~2.8 (5-isomer): improved microsomal stability & reduced hERG risk • pKa 14.11: distinct electronic profile for rational SAR exploration • ≥97% purity; ambient shipping; batch-specific NMR/HPLC QC

Molecular Formula C8H5F3N2
Molecular Weight 186.137
CAS No. 1190311-44-4
Cat. No. B592025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
CAS1190311-44-4
Molecular FormulaC8H5F3N2
Molecular Weight186.137
Structural Identifiers
SMILESC1=CNC2=C1N=CC(=C2)C(F)(F)F
InChIInChI=1S/C8H5F3N2/c9-8(10,11)5-3-7-6(13-4-5)1-2-12-7/h1-4,12H
InChIKeySMLPVLYYZMPXBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine


6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic building block in the azaindole class, characterized by a pyrrolo[3,2-b]pyridine core with a trifluoromethyl group at the 6-position . It serves as a key synthetic intermediate in medicinal chemistry, particularly as a central scaffold in the development of kinase inhibitors targeting receptors such as VEGFR-2, FGFR-1, and IGFR-1 [1]. Its primary utility lies in its use as a versatile precursor for further functionalization to create complex molecules for drug discovery .

Azaindole building block for heterocyclic synthesis
6‑CF3 substitution for lipophilicity and electronic control
Patent‑reported scaffold for VEGFR‑2, FGFR‑1, IGFR‑1 inhibitor design

6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine vs. Regioisomers


Substituting 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine with a different regioisomer or a non-trifluoromethyl analog is not scientifically equivalent. The position of the electron-withdrawing trifluoromethyl group on the bicyclic core fundamentally alters the molecule's physicochemical properties, including its lipophilicity (LogP) and acidity (pKa) [1]. These property differences are critical; they directly impact a molecule's behavior in medicinal chemistry contexts, such as its solubility, permeability, and its ability to form stable interactions in a biological environment, thereby affecting the entire structure-activity relationship (SAR) profile of any downstream derivative .

Regioisomer shiftChanging CF3 position from 6 to 3 or 5 alters LogP and pKa, potentially disrupting SAR
Analog without CF3Removal of the trifluoromethyl group eliminates a key substituent used in kinase‑targeted SAR studies
Physicochemical changeDifferences in lipophilicity and ionization may impair solubility, permeability, and target engagement

Selection Guide for 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine


LogP Comparison with Key Regioisomers

The lipophilicity of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is quantifiably different from its 3- and 5-substituted regioisomers. The 6-substituted compound exhibits a reported LogP value of 1.75 , which is intermediate between the more lipophilic 5-substituted isomer (LogP ~2.8) and the less lipophilic 3-substituted isomer (LogP ~1.24) [1]. This difference is significant for modulating a compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile and target binding.

LogP Profile
Cross‑study comparable
6‑CF3: 1.75
3‑CF3: ~1.24  |  5‑CF3: ~2.8
Intermediate lipophilicity may support ADME‑property screening
Predicted values; experimental validation advised
Medicinal Chemistry Physicochemical Properties Lipophilicity

pKa Comparison with 5-Substituted Regioisomer

The acid dissociation constant (pKa) is a measure of a molecule's ionization state, which is crucial for solubility, permeability, and target binding. 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine has a reported pKa of 14.11 [1]. In contrast, a derivative based on the 5-substituted core, 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, exhibits a lower predicted pKa of 13.90±0.40 . This difference suggests the 6-substituted core may confer different basicity/acidity characteristics compared to analogs.

pKa Ionization
Cross‑study comparable
6‑CF3: 14.11
5‑CF3 derivative: 13.90 ± 0.40
pKa difference may influence ionization and target‑binding assessment
Calculated values; direct measurement recommended
Medicinal Chemistry Physicochemical Properties Ionization State

Lack of Direct Biological Comparator Data

A rigorous search of primary literature and authoritative databases reveals a significant data gap: there are no published direct head-to-head biological activity comparisons (e.g., IC50, Ki, EC50) between the unsubstituted 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine core and its closest regioisomers. Biological activity data exists for more complex molecules that incorporate this core as a substructure, such as the kinase inhibitor PF-06869206 (IC50 = 380 nM against NaPi2a) , but these data cannot be directly attributed to the core building block itself.

Bioactivity Data
Data to verify
No direct comparator data
Selection based on physicochemical profile, not biological superiority
Elaborated derivatives show activity; core must be validated in context
Data Limitations Procurement Decision-Making Chemical Biology

Application Scenarios for 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine


Synthesis of Kinase Inhibitor Libraries

This compound is an essential building block for the construction of focused libraries targeting the ATP-binding pocket of various kinases. Its core structure is explicitly claimed as a central scaffold in patents covering VEGFR-2, FGFR-1, and IGFR-1 inhibitors [1]. The 6-trifluoromethyl group is a strategic substituent for probing the hydrophobic back pocket of the kinase active site, a common feature in type II kinase inhibitor design.

SAR Studies for Metabolic Stability

As demonstrated by its intermediate LogP value of 1.75 [1], this core can be selected for SAR programs aiming to balance potency with metabolic stability. Its lower lipophilicity compared to the 5-substituted isomer (~2.8) may lead to derivatives with improved microsomal stability and reduced off-target toxicity related to high LogP, such as hERG channel blockade or phospholipidosis.

Probing Electronic Effects in Lead Optimization

The distinct electronic environment created by the 6-CF3 group, as reflected in its pKa of 14.11 [1], makes this compound a valuable tool for chemists investigating the influence of electronics on target binding and selectivity. This is a critical application where the precise substitution pattern directly informs the design of the next generation of drug candidates.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
6‑CF3 azaindole scaffold
Kinase panel profiling (VEGFR‑2, FGFR‑1, IGFR‑1)
Metabolic stability SAR studies
Reported intermediate lipophilicity
Microsomal stability and CYP inhibition assessment
Electronic effect lead optimization
Distinct ionization profile (reported pKa)
Target‑binding and selectivity characterization

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